N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide
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Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a diphenyl-oxazole moiety attached to an ethylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method. In the case of 2-(hydroxyaryl)-4,5-diphenyl-1,3-oxazoles, the preferred method involves the alkylation of the salts of the corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as photochromic and thermochromic compounds.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation and pain . This inhibition leads to reduced inflammation and pain relief.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophenecarboxamide
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide
Uniqueness
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide is unique due to its specific structural features, such as the ethylbutanamide group attached to the diphenyl-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-15(4-2)20(24)23-21-22-18(16-11-7-5-8-12-16)19(25-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXAPPIXSFRWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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